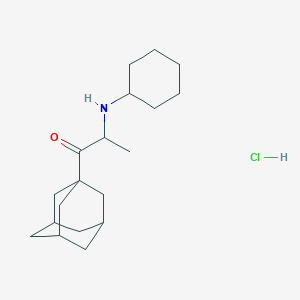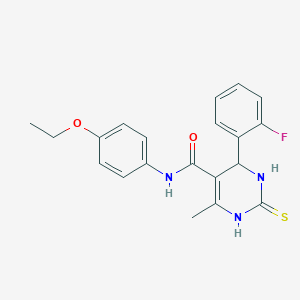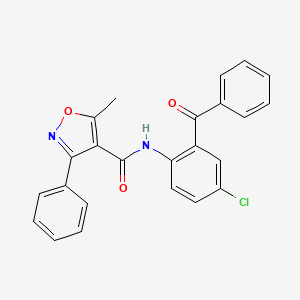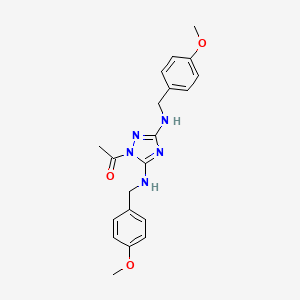
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride, also known as ACPH, is a synthetic compound that has been studied for its potential use in scientific research. ACPH has been found to have a unique mechanism of action that makes it a valuable tool for studying certain biochemical and physiological processes. In
作用机制
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has been found to act as a dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can have a variety of effects on the central nervous system. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has also been found to have some affinity for serotonin and norepinephrine transporters, although its effects on these neurotransmitters are less well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride are complex and depend on the specific experimental conditions. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has been found to increase dopamine levels in the brain, which can lead to a variety of effects on behavior, mood, and cognition. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has also been found to have some effects on the cardiovascular system, although these effects are less well understood.
实验室实验的优点和局限性
One of the main advantages of using 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride in lab experiments is its unique mechanism of action. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has been found to act as a dopamine reuptake inhibitor, which makes it a valuable tool for studying the role of dopamine in the central nervous system. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride also has relatively low toxicity, which makes it a relatively safe compound to use in lab experiments. However, 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has some limitations for lab experiments. For example, it has poor solubility in water, which can make it difficult to administer in certain experimental conditions.
未来方向
There are many future directions for research on 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride. One area of research could be to investigate the effects of 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride on other neurotransmitters, such as serotonin and norepinephrine. Another area of research could be to investigate the effects of 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride on different behavioral and cognitive processes. Additionally, future research could focus on developing new synthesis methods for 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride that improve its solubility and other properties. Overall, 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride is a valuable tool for scientific research and has many potential applications in the future.
合成方法
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride is synthesized through a multi-step process that involves the reaction of 1-adamantylamine with cyclohexanone to form 1-(1-adamantyl)-2-cyclohexylamino-1-propanone. This intermediate is then reacted with hydrochloric acid to form the final product, 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride.
科学研究应用
1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has been found to have a unique mechanism of action that makes it a valuable tool for studying certain biochemical and physiological processes. 1-(1-adamantyl)-2-(cyclohexylamino)-1-propanone hydrochloride has been used in studies to investigate the role of dopamine in the central nervous system, as well as to study the effects of various drugs on the cardiovascular system.
属性
IUPAC Name |
1-(1-adamantyl)-2-(cyclohexylamino)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-13(20-17-5-3-2-4-6-17)18(21)19-10-14-7-15(11-19)9-16(8-14)12-19;/h13-17,20H,2-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGAKSUGEMNZKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C12CC3CC(C1)CC(C3)C2)NC4CCCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Adamantyl)-2-(cyclohexylamino)propan-1-one;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(3-ethoxypropyl)propanamide](/img/structure/B4967547.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-mesitylacetamide](/img/structure/B4967559.png)

![2-{4-[(4-benzyl-1-piperidinyl)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4967562.png)
![(2-methoxyphenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B4967568.png)
![2-(ethylthio)ethyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4967575.png)
![3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B4967577.png)


![ethyl 1-(tetrahydro-2H-thiopyran-4-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967606.png)
![3-{3-[3-(6-methoxy-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}-1-propanol](/img/structure/B4967608.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4967609.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4967619.png)